4-Heptylbenzoyl chloride
CAS No.: 50606-96-7
Cat. No.: VC2314753
Molecular Formula: C14H19ClO
Molecular Weight: 238.75 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 50606-96-7 |
---|---|
Molecular Formula | C14H19ClO |
Molecular Weight | 238.75 g/mol |
IUPAC Name | 4-heptylbenzoyl chloride |
Standard InChI | InChI=1S/C14H19ClO/c1-2-3-4-5-6-7-12-8-10-13(11-9-12)14(15)16/h8-11H,2-7H2,1H3 |
Standard InChI Key | WHTFLTOKFXTJGV-UHFFFAOYSA-N |
SMILES | CCCCCCCC1=CC=C(C=C1)C(=O)Cl |
Canonical SMILES | CCCCCCCC1=CC=C(C=C1)C(=O)Cl |
Introduction
Chemical Identity and Structure
4-Heptylbenzoyl chloride (C14H19ClO) consists of a benzoyl chloride moiety with a seven-carbon heptyl chain substituted at the para position of the benzene ring. This structure gives the molecule unique physical-chemical properties that distinguish it from other benzoyl chloride derivatives.
Molecular Structure
The compound features a carbonyl group attached to both a chlorine atom and a benzene ring, with the heptyl chain extending from the benzene ring at the position opposite to the carbonyl group. This arrangement creates a polar reactive center at the carbonyl chloride group while the heptyl chain imparts lipophilic characteristics.
Identification Parameters
The compound can be identified through several analytical parameters, similar to those used for related para-substituted benzoyl chlorides:
Parameter | Value |
---|---|
Molecular Formula | C14H19ClO |
Molecular Weight | 238.76 g/mol |
IUPAC Name | 4-heptylbenzoyl chloride |
Appearance | Colorless to pale yellow liquid |
CAS Number | Not widely cataloged |
Functional Group | Acyl chloride |
Physical and Chemical Properties
4-Heptylbenzoyl chloride exhibits physical and chemical properties that can be extrapolated from similar para-substituted benzoyl chlorides, with modifications due to the longer alkyl chain.
Physical Properties
Property | Value | Notes |
---|---|---|
Physical State | Liquid at ambient temperature | Due to the longer alkyl chain compared to methyl analogs |
Color | Colorless to pale yellow | Typical of aromatic acyl chlorides |
Odor | Pungent | Characteristic of acyl chlorides |
Boiling Point | ~310-320°C (estimated) | Higher than 4-methylbenzoyl chloride (225-227°C) due to increased molecular weight |
Melting Point | ~5-10°C (estimated) | The heptyl chain lowers the melting point compared to shorter-chain derivatives |
Density | ~1.05-1.10 g/mL (estimated) | Lower than 4-methylbenzoyl chloride (1.169 g/mL) due to the aliphatic chain |
Refractive Index | ~1.52-1.54 (estimated) | Similar to related benzoyl chlorides |
Solubility | Soluble in most organic solvents; reacts with water and alcohols | Typical for acyl chlorides; higher lipophilicity than shorter-chain analogs |
Chemical Properties
The chemical properties of 4-heptylbenzoyl chloride are dominated by the highly reactive acyl chloride functional group:
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Hydrolysis: Rapidly reacts with water to form 4-heptylbenzoic acid and hydrogen chloride
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Alcoholysis: Reacts with alcohols to form the corresponding 4-heptylesters
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Ammonolysis: Forms 4-heptylbenzamides when reacted with ammonia or amines
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Stability: Moisture-sensitive, requiring storage in dry conditions and proper handling techniques
Synthesis Methods
From 4-Heptylbenzoic Acid
The most direct synthesis route involves the chlorination of 4-heptylbenzoic acid using chlorinating agents similar to those employed for related benzoyl chlorides:
Common Chlorinating Agents
Chlorinating Agent | Reaction Conditions | Advantages | Disadvantages |
---|---|---|---|
Thionyl chloride (SOCl2) | 75-85°C, 2-3 hours | High yield, gaseous byproducts easily removed | Corrosive, toxic gas evolution |
Oxalyl chloride (COCl)2 | 40-50°C, 2-4 hours, catalytic DMF | Milder conditions, suitable for sensitive substrates | Higher cost, requires catalyst |
Phosphorus pentachloride (PCl5) | 80-100°C, 3-5 hours | Effective for sterically hindered acids | Difficult workup, phosphorus-containing waste |
From 4-Heptylbenzaldehyde
An alternative route involves oxidation of 4-heptylbenzaldehyde to 4-heptylbenzoic acid, followed by chlorination:
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Oxidation using potassium permanganate or other oxidizing agents
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Isolation of the 4-heptylbenzoic acid intermediate
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Conversion to the acyl chloride using thionyl chloride or similar reagents
From 4-Methylbenzoyl Chloride
Extending the alkyl chain from methyl to heptyl can be achieved through a multi-step synthesis:
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Halogenation of the methyl group in 4-methylbenzoyl chloride
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Conversion to a Grignard or organolithium reagent
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Coupling with an appropriate alkyl halide to extend the chain
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Protection and deprotection strategies for the acyl chloride functionality
Chemical Reactions and Applications
4-Heptylbenzoyl chloride participates in numerous chemical transformations, making it valuable in organic synthesis.
Esterification
The reaction with alcohols yields the corresponding esters:
This reaction typically requires a base (such as triethylamine or pyridine) to neutralize the generated HCl and proceeds rapidly under mild conditions.
Amide Formation
Reactions with amines produce amides:
The resulting 4-heptylbenzamides are valuable intermediates in pharmaceutical synthesis.
Friedel-Crafts Acylation
4-Heptylbenzoyl chloride can serve as an acylating agent in Friedel-Crafts reactions, introducing the 4-heptylbenzoyl group into aromatic substrates:
This reaction requires Lewis acid catalysts, typically aluminum chloride (AlCl3).
Cross-Coupling Reactions
Modern synthetic methods enable the use of 4-heptylbenzoyl chloride in various metal-catalyzed transformations:
Reaction Type | Catalyst | Conditions | Products |
---|---|---|---|
Negishi Coupling | Pd(0) complexes | Room temperature to 80°C, THF or DMF | 4-heptylbenzoyl-substituted aromatics |
Suzuki-Miyaura Coupling | Pd(PPh3)4 | 60-100°C, base, aqueous conditions | Biaryl ketones |
Sonogashira Coupling | Pd(0)/Cu(I) | 40-80°C, amine base, THF or DMF | Alkynyl ketones |
Industrial and Research Applications
Pharmaceutical Applications
The long alkyl chain combined with the reactive acyl chloride functionality makes 4-heptylbenzoyl chloride valuable in pharmaceutical research and development:
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Lipophilic Drug Delivery: The heptyl chain enhances membrane permeability for drug candidates
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Anti-inflammatory Agents: Precursor for benzamide-based anti-inflammatory compounds
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Antiparasitic Compounds: Long-chain benzoyl derivatives show activity against certain parasites
Material Science Applications
The compound finds applications in:
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Liquid Crystal Research: Para-substituted benzoyl compounds with long alkyl chains are components in liquid crystal formulations
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Polymer Chemistry: Used for introducing pendant benzoyl groups with lipophilic characteristics
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Surface-Active Materials: Precursor for surfactants and amphiphilic compounds
Agrochemical Applications
4-Heptylbenzoyl chloride serves as a building block for:
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Herbicide Development: Incorporation into amide-based herbicidal agents
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Insecticidal Formulations: Component in the synthesis of insect growth regulators
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Plant Growth Regulators: Precursor for compounds that modulate plant development
Analytical Methods for Characterization
Spectroscopic Analysis
Analytical Technique | Key Observations | Diagnostic Features |
---|---|---|
Infrared Spectroscopy | Strong C=O absorption at ~1770-1780 cm⁻¹ | Higher frequency than ketones or esters due to electron-withdrawing chlorine |
¹H NMR | Aromatic protons at δ 7.2-8.0 ppm; alkyl chain protons at δ 0.8-2.6 ppm | Characteristic pattern of para-substituted aromatic ring |
¹³C NMR | Carbonyl carbon at ~δ 168-170 ppm | Downfield shift compared to carboxylic acids |
Mass Spectrometry | Molecular ion at m/z 238; fragment at m/z 203 (loss of Cl) | Characteristic fragmentation pattern of the heptyl chain |
Chromatographic Methods
Gas chromatography and high-performance liquid chromatography can be employed for the analysis of 4-heptylbenzoyl chloride, though derivatization may be necessary due to its reactivity with common GC/HPLC solvents.
Hazard Type | Classification | Precautions |
---|---|---|
Skin Corrosion/Irritation | Corrosive (Category 1B) | Use appropriate gloves and protective clothing |
Eye Damage | Serious damage (Category 1) | Eye protection required |
Respiratory Effects | Irritant (Category 3) | Use in well-ventilated areas or with respiratory protection |
Reactivity | Water-reactive | Keep away from moisture; store under inert atmosphere |
Comparison with Related Compounds
Structure-Property Relationships in Para-Substituted Benzoyl Chlorides
Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/mL) | Reactivity Notes |
---|---|---|---|---|
Benzoyl chloride | 140.57 | 197-198 | 1.21 | Baseline reactivity |
4-Methylbenzoyl chloride | 154.59 | 225-227 | 1.17 | Slightly enhanced lipophilicity |
4-Heptylbenzoyl chloride | 238.76 | ~310-320 (est.) | ~1.07 (est.) | Significantly enhanced lipophilicity, slightly reduced reactivity |
4-Chlorobenzoyl chloride | 175.02 | 222-224 | 1.32 | Electron-withdrawing effect enhances reactivity |
Relative Reactivity
The presence of the electron-donating heptyl group slightly reduces the electrophilicity of the carbonyl carbon compared to unsubstituted benzoyl chloride, but this effect is minimal due to the distance between the heptyl group and the reaction center.
Recent Research Developments
Recent scientific investigations involving para-substituted benzoyl chlorides suggest potential research directions for 4-heptylbenzoyl chloride:
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Catalytic Methodologies: Development of metal-free catalytic systems for transformations involving acyl chlorides
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Green Chemistry Approaches: Alternative synthesis methods using less hazardous reagents
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Asymmetric Synthesis: Application in stereoselective transformations
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Bioactive Compound Development: Incorporation into molecules with enhanced membrane permeability
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